epi-Ivermectin B1a
Description
Contextualizing Epi-Ivermectin B1a within Avermectin (B7782182) Stereochemistry
Ivermectin is a semi-synthetic macrocyclic lactone comprised of two main components: at least 80% 22,23-dihydroavermectin B1a (Ivermectin B1a) and not more than 20% 22,23-dihydroavermectin B1b (Ivermectin B1b). mdpi.comfao.org The molecular structure of these compounds is complex, featuring multiple chiral centers that give rise to specific three-dimensional arrangements, or stereoisomers.
This compound is a stereoisomer of Ivermectin B1a, differing in the spatial orientation at a single carbon atom. Specifically, it is the 2-epimer of Ivermectin B1a, meaning the configuration at the C2 position of the macrolide ring is inverted relative to the parent compound. nih.gov This epimerization can occur under certain conditions, particularly in alkaline solutions, through a reversible base-catalyzed isomerization process. google.comcaymanchem.com The optimal pH for ivermectin's stability is around 6.3, and deviations into alkaline conditions can promote the formation of the 2-epi isomer. google.comgoogle.com
Table 1: Physicochemical Properties of Ivermectin B1a and this compound
| Property | Ivermectin B1a | This compound |
| Molecular Formula | C48H74O14 | C48H74O14 |
| Molecular Weight | 875.1 g/mol | 875.1 g/mol |
| Synonyms | 22,23-dihydroavermectin B1a | 2-epi-Ivermectin B1a, 2-dehydro-4-dihydro Avermectin B1a |
| Formation | Semi-synthesis from avermectin | Degradation product of Ivermectin B1a |
| Key Stereochemical Feature | Natural configuration at C2 | Inverted configuration at C2 (epimer) |
| Data sourced from multiple chemical supplier and research databases. caymanchem.compharmaffiliates.com |
Significance of Epimeric Forms in Macrolide Chemistry
The study of epimers is a critical aspect of macrolide chemistry. Macrolides are a class of large-ring lactone antibiotics and antiparasitics characterized by their complex structures with numerous stereocenters. acs.org Epimerization, the change in configuration at one of these centers, can significantly alter a macrolide's biological activity and chemical stability. acs.orgmdpi.com
In many macrolides, the biological activity is highly dependent on the precise three-dimensional arrangement of the molecule, which allows it to bind effectively to its target, often the bacterial ribosome or specific ion channels in parasites. mdpi.com A change in stereochemistry at a key position can disrupt these interactions, leading to a partial or complete loss of efficacy. mdpi.com For instance, in studies of azithromycin (B1666446) analogues, an epimerization on the cladinose (B132029) sugar was shown to profoundly diminish antimicrobial activity by altering the spatial arrangement of ribosome binding epitopes. mdpi.com
Furthermore, the formation of epimers is often an indicator of chemical instability. For some macrolides, epimerization is a known degradation pathway that can occur under specific pH, temperature, or light conditions. google.comacs.org Understanding these degradation pathways is essential for the development of stable pharmaceutical formulations. cbg-meb.nl The presence and quantity of epimeric impurities are critical quality attributes that must be monitored and controlled in the manufacturing of macrolide-based drugs to ensure their safety and efficacy. researchgate.net
Rationale for Dedicated Academic Inquiry into this compound
The primary rationale for the dedicated academic and industrial inquiry into this compound stems from its status as a major degradation product of ivermectin. exlibrisgroup.comnih.gov The formation of this epimer is a critical factor in the stability and shelf-life of ivermectin drug products. cbg-meb.nlexlibrisgroup.com
Forced degradation studies, which are a regulatory requirement for pharmaceutical development, have demonstrated that ivermectin is susceptible to degradation under various stress conditions, including acidic, alkaline, and oxidative environments. exlibrisgroup.comnih.govajpaonline.com Notably, under alkaline conditions, ivermectin isomerizes to produce 2-epi-ivermectin. google.com Since ivermectin can be exposed to different pH conditions during formulation, storage, and even administration, understanding the kinetics and mechanisms of this epimerization is vital.
The presence of this compound as an impurity can affect the potency of the final drug product. Research has shown that this compound is significantly less active than the parent Ivermectin B1a. For example, its activity against Tetranychus urticae (a species of mite) was found to be substantially lower, with LC90 values of 4.0 ppm compared to 0.038 ppm for ivermectin. caymanchem.com Therefore, the formation of the epimer represents a loss of the desired therapeutic agent.
Consequently, robust analytical methods are required to separate and quantify Ivermectin B1a from its epimer to ensure the quality and purity of the drug. nih.gov High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) methods have been developed to effectively resolve ivermectin from its degradation products, including this compound. exlibrisgroup.comwjpls.org These analytical methods are crucial for quality control in pharmaceutical manufacturing and for stability testing of ivermectin formulations. researchgate.net The study of this compound is, therefore, not just an academic exercise but a practical necessity for ensuring the safety and effectiveness of a globally important medicine.
Properties
Molecular Formula |
C48H74O14 |
|---|---|
Molecular Weight |
875.1 |
Origin of Product |
United States |
Chemical Formation and Degradation Pathways of Epi Ivermectin B1a
Mechanistic Understanding of 2-Epimerization from Ivermectin B1a
The formation of epi-Ivermectin B1a occurs through a process known as epimerization at the C-2 position of Ivermectin B1a. This reaction is primarily understood through base-catalyzed mechanisms.
Base-Catalyzed Isomerization Processes
This compound is recognized as a degradation product that forms via the reversible base-catalyzed isomerization of Ivermectin B1a. caymanchem.com This process involves an epimerization at the 2-position of the ivermectin molecule. toku-e.combioaustralis.com The C-2 position of avermectin (B7782182) compounds is known to be susceptible to epimerization when subjected to alkaline conditions. tandfonline.com This transformation is an intermediate step in the decomposition of ivermectin. toku-e.combioaustralis.com
The isomerization is a reversible reaction, meaning that this compound can convert back to Ivermectin B1a under basic conditions. However, this compound can also undergo a further, irreversible rearrangement to form the isomeric alkene, Δ2-Ivermectin B1a. toku-e.combioaustralis.comwindows.net
Influence of Reaction Conditions on Epimerization Yields
The formation and yield of this compound are influenced by the specific reaction conditions. Forced degradation studies, which are conducted to understand the stability of a drug substance, have provided insights into these conditions.
In a comprehensive forced degradation study of Avermectin (AVM), it was observed that the 2-epimer of B1a (designated as DP-5 in the study) was generated in significant amounts under alkaline stress conditions. tandfonline.com Specifically, when AVM was treated with 0.025 M sodium hydroxide (B78521) (NaOH) for one hour, this epimer was a major degradation product. tandfonline.com
The following table summarizes the conditions under which this compound formation has been observed in forced degradation studies.
| Stress Condition | Reagent | Duration | Outcome | Reference |
| Alkaline Stress | 0.025 M NaOH | 1 hour | Significant generation of 2-epimer B1a | tandfonline.com |
Characterization of Related Degradation and Rearrangement Products
The degradation of Ivermectin B1a is not limited to the formation of its C-2 epimer. Other significant products arise from rearrangement and further degradation pathways.
Formation of Δ2-Ivermectin B1a Isomer
A key rearrangement product is the Δ2-Ivermectin B1a isomer. This compound is formed from the irreversible rearrangement of this compound. toku-e.combioaustralis.comwindows.net Like its precursor, Δ2-Ivermectin B1a is also considered a degradation product formed through the base-catalyzed isomerization of Ivermectin B1a. bioaustralis.comcaymanchem.com This transformation involves the rearrangement of the naturally occurring Δ3-group to the 2-position. bioaustralis.com
Other Structural Transformations Derived from Ivermectin B1a Degradation
Beyond epimerization and rearrangement, Ivermectin B1a can undergo other structural changes, particularly under different chemical environments.
Under acidic conditions, a primary degradation pathway is the hydrolysis of the disaccharide unit attached to the ivermectin molecule. This leads to the formation of Ivermectin B1a aglycone, also known as 22,23-Dihydroavermectin B1a aglycon. caymanchem.commedchemexpress.com This degradation product lacks the sugar moieties of the parent compound. caymanchem.com
Forced degradation studies have also identified other degradation products under various stress conditions, including oxidation and photolysis. tandfonline.commdpi.com For instance, prolonged storage of avermectin B1a samples exposed to air can lead to the formation of a C-8a-(S)-hydroperoxide derivative. researchgate.net
Forced Degradation Studies Incorporating this compound Formation
Forced degradation studies are instrumental in identifying potential degradation products and pathways for a drug substance. As per the International Council for Harmonisation (ICH) guidelines, these studies involve subjecting the drug to stress conditions such as acid, base, oxidation, heat, and light. tandfonline.com
In a comprehensive study on avermectin, the drug was subjected to a range of forced degradation conditions. The formation of the 2-epimer of B1a was prominently observed under alkaline stress. tandfonline.com The table below outlines the various stress conditions tested in one such study.
| Stress Condition | Reagent/Method | Duration |
| Acidic Stress | 0.05 M HCl | 5 hours |
| Alkaline Stress | 0.025 M NaOH | 1 hour |
| Oxidative Stress | 5% H2O2 | 21 hours |
| Oxidative Stress | 15 mM K2Cr2O7 | 15 hours |
| Photolytic Stress (Solid) | Light irradiation (1.10 W/m²) | 26.2 hours |
| Photolytic Stress (Solution) | Light irradiation (1.10 W/m²) | 8 hours |
| Thermal Stress (Solid) | 80 °C | 7 days |
| Thermal Stress (Solution) | 80 °C | 1 day |
Table adapted from a comprehensive forced degradation study on Avermectin. tandfonline.com
These studies confirm that alkaline conditions are particularly conducive to the formation of this compound. tandfonline.com The identification and characterization of such degradation products are crucial for ensuring the quality and stability of pharmaceutical formulations containing ivermectin.
Acidic and Alkaline Stress Degradation Profiles
The stability of ivermectin, the parent compound of this compound, is significantly influenced by pH. google.com It is unstable in both acidic and alkaline solutions, with the rate of degradation increasing as the pH moves away from its optimal stability point of 6.3. google.com
Under acidic conditions, ivermectin primarily undergoes hydrolysis. This process involves the cleavage of the two sugar rings, leading to the formation of monosaccharides and aglycone by-products. google.comglpbio.comcaymanchem.commedchemexpress.com For instance, incubation in 0.1 M HCl at 60°C can lead to the formation of Ivermectin B1a aglycone through the hydrolysis of the disaccharide unit. glpbio.comcaymanchem.commedchemexpress.com
In contrast, alkaline conditions promote the isomerization of ivermectin to produce 2-epi-ivermectin (this compound) and the isomeric alkene analog, Δ2-ivermectin B1a. google.comtoku-e.com This base-catalyzed epimerization at the C-2 position is a reversible process that forms this compound, which can then undergo an irreversible rearrangement to Δ2-ivermectin B1a. caymanchem.comtoku-e.com Studies have shown that when the pH of an ivermectin preparation is above 6.2, 2-epimer ivermectin B1a is a more prevalent impurity. google.com Exposure to 0.1 M NaOH at room temperature for 48 hours results in the generation of multiple decomposition byproducts, including a small percentage of 28-Oxo Ivermectin B1a.
| Stress Condition | pH | Key Degradation Products | Reference |
| Acidic | < 4.3 | Monosaccharide ivermectin B1a, Ivermectin B1a aglycone | google.comglpbio.comgoogle.com |
| Alkaline | > 6.2 | 2-epi-Ivermectin B1a, Δ2-ivermectin B1a | google.comtoku-e.comgoogle.com |
Oxidative and Photolytic Degradation Pathways
Ivermectin is susceptible to degradation under both oxidative and photolytic conditions. researchgate.net
Oxidation is a primary degradation pathway for ivermectin, particularly under neutral conditions. google.com The main oxidation by-products are formed at the 8a-position, resulting in 8a-oxoivermectin and 8a-hydroperoxide ivermectin. google.comnih.gov The oxahydrindene portion of the molecule is particularly prone to free-radical-induced oxidation. nih.gov Forced degradation studies using hydrogen peroxide have been shown to generate these oxidative byproducts. The presence of antioxidants can help prevent degradation by air oxidation. google.com
Ivermectin is also known to be photolabile, meaning it degrades upon exposure to light. google.comresearchgate.net Photodegradation leads to the formation of geometric isomers of the C8-C9 and C10-C11 olefins. google.com Studies have shown that ivermectin degrades in sunlight with a half-life of less than 12 hours. oup.comkorea.ac.kr Exposure to UV light, such as at 254 nm, can induce photooxidation. The photostability of ivermectin is also affected by the aqueous environment, with degradation being more pronounced in seawater compared to river water. mdpi.comresearchgate.net
| Stress Condition | Key Degradation Products | Influencing Factors | Reference |
| Oxidative | 8a-oxoivermectin, 8a-hydroperoxide ivermectin | Presence of oxygen, radical scavengers | google.comnih.gov |
| Photolytic | Geometric isomers of C8-C9 and C10-C11 olefins | Light exposure (sunlight, UV), aqueous environment | google.comoup.comkorea.ac.krmdpi.com |
Advanced Structural Elucidation and Spectroscopic Analysis of Epi Ivermectin B1a
High-Resolution Mass Spectrometry for Molecular Identification and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unequivocal identification of epi-Ivermectin B1a. It provides a highly accurate mass measurement, allowing for the determination of the elemental composition. For this compound, the expected molecular formula is C₄₈H₇₄O₁₄, yielding a precise monoisotopic mass that can be confirmed by HRMS.
Tandem mass spectrometry (MS/MS) experiments are employed to elucidate the fragmentation pathways, which are critical for structural confirmation, especially when differentiating between isomers. The fragmentation pattern of this compound is anticipated to be very similar to that of Ivermectin B1a due to their isomeric nature. nih.gov The analysis, typically using techniques like Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), reveals characteristic fragmentation patterns for the avermectin (B7782182) class. researchgate.net
Table 1: Expected HRMS Data for this compound
| Ion Description | Expected Molecular Formula | Expected Monoisotopic Mass (m/z) |
| Protonated Molecule [M+H]⁺ | C₄₈H₇₅O₁₄⁺ | 875.5104 |
| Sodium Adduct [M+Na]⁺ | C₄₈H₇₄NaO₁₄⁺ | 897.4923 |
| Aglycon Fragment | C₃₄H₅₁O₈⁺ | 587.3584 |
Note: The table is based on theoretical calculations and known fragmentation of the avermectin class.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Configurational Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural and stereochemical elucidation of this compound. It allows for the precise assignment of the configuration at the C-2 carbon, distinguishing it from Ivermectin B1a.
A comprehensive suite of NMR experiments is required for the complete assignment of proton (¹H) and carbon (¹³C) signals and to establish the stereochemistry.
1D NMR: ¹H NMR spectra provide initial information on chemical shifts and coupling constants. In this compound, the most significant change compared to Ivermectin B1a is observed for the H-2 proton. The change in its spatial orientation relative to neighboring protons alters its chemical shift and its coupling constant with the H-3 proton. ¹³C NMR spectra show a corresponding shift for the C-2 signal. nih.gov
2D NMR:
COSY (Correlation Spectroscopy): This experiment establishes ¹H-¹H coupling correlations, helping to trace the proton spin systems throughout the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with its directly attached carbon, enabling the assignment of carbon signals based on proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different spin systems and assigning quaternary carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for determining stereochemistry. It detects through-space interactions between protons that are close to each other. For this compound, a NOESY experiment would reveal a different set of spatial correlations for the H-2 proton compared to Ivermectin B1a, confirming the epimeric relationship. sci-hub.se For instance, the spatial relationship between H-2 and the protons on the C-4' of the sugar moiety would be altered.
The structural elucidation of this compound is heavily reliant on a comparative analysis of its NMR data with that of the well-documented Ivermectin B1a. The epimerization at C-2 primarily affects the chemical shifts of the carbon at the epimeric center (C-2) and adjacent carbons (C-3, C-4), as well as their attached protons. Studies on related avermectin epimers, such as 2-epi-eprinomectin, have shown that the H-2 proton in the epimer typically experiences a downfield shift, and the coupling constant J(H-2, H-3) is altered due to the change in the dihedral angle. nih.gov
Table 2: Comparative ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for Key Nuclei in Ivermectin B1a and Expected Changes for this compound in CDCl₃
| Position | Ivermectin B1a ¹H (δ ppm) | This compound (Expected) ¹H (δ ppm) | Ivermectin B1a ¹³C (δ ppm) | This compound (Expected) ¹³C (δ ppm) |
| 2 | ~4.20 | Shifted | ~67.5 | Shifted |
| 3 | ~5.85 | Minor Shift | ~125.0 | Minor Shift |
| 4 | ~5.88 | Minor Shift | ~118.8 | Minor Shift |
| 8a | ~4.00 | No significant change | ~79.5 | No significant change |
Note: This table is illustrative. Exact chemical shifts for this compound are not widely published and are based on known trends from related avermectin epimers. The primary and most diagnostic changes occur at the C-2 position.
1D and 2D NMR Techniques for Stereochemical Determination
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy is used to characterize the chromophoric system within the molecule. The characteristic UV absorption of the avermectin family, including Ivermectin B1a and its epimer, is due to the conjugated polyene system within the 16-membered macrocyclic lactone ring. mdpi.com
This compound possesses the same conjugated diene system (at C-8/C-9 and C-10/C-11) and an α,β-unsaturated lactone as Ivermectin B1a. Therefore, their UV-Vis spectra are expected to be virtually identical. The maximum absorption wavelength (λmax) for ivermectin in methanol (B129727) or ethanol (B145695) is consistently reported to be around 245 nm. dergipark.org.trresearchgate.net Any degradation that disrupts this conjugated system, such as the formation of the Δ2,3-ivermectin isomer, results in a noticeable change in the UV spectrum. nih.gov However, simple epimerization at C-2, which is remote from the chromophore, does not significantly alter the electronic transitions, making UV-Vis spectroscopy useful for quantification but not for differentiating between the two epimers.
Computational Chemistry Approaches for Conformation and Stereoisomer Stability
Computational chemistry provides valuable insights into the three-dimensional structure and relative stability of stereoisomers like this compound. Methods such as Density Functional Theory (DFT) are used to perform conformational analyses and calculate the thermodynamic stability of different epimers. mdpi.com
Sophisticated Analytical Methodologies for Epi Ivermectin B1a Quantification and Detection
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
The development of robust HPLC methods is fundamental for the resolution of ivermectin and its related substances, including epi-Ivermectin B1a. nih.gov Validation according to established guidelines, such as those from the International Conference on Harmonisation (ICH), ensures that these methods are accurate, precise, specific, and robust. nih.gov
Reversed-Phase and Normal-Phase Chromatographic Separations
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique for the analysis of ivermectin and its isomers. dntb.gov.uanih.gov In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. ajpaonline.com This causes more polar compounds to elute earlier, while non-polar compounds like ivermectin and this compound are retained longer, allowing for their separation based on subtle differences in their hydrophobicity. ajpaonline.com C18 (octadecylsilyl) columns are the most common stationary phases used for this purpose due to their stability and high resolving power for non-polar analytes. researchgate.netresearchgate.netmdpi.com
Normal-phase chromatography (NP-HPLC), which utilizes a polar stationary phase and a non-polar mobile phase, is less common for ivermectin analysis but can be useful for separating stereoisomers. ajpaonline.com In this mode, polar analytes are retained more strongly on the column. ajpaonline.com
Optimization of Mobile Phases and Stationary Phases for Isomeric Resolution
Achieving baseline separation between Ivermectin B1a and its epimer, this compound, requires careful optimization of both the mobile and stationary phases.
Stationary Phase Selection : The choice of the stationary phase is critical. Columns with smaller particle sizes (e.g., 2.7 µm) and specific C18 chemistries can provide the high efficiency needed for isomeric separation. dntb.gov.uanih.gov For instance, a HALO C18 column (100 mm × 4.6 mm, 2.7 μm) has been successfully used to separate an isomer peak from the main ivermectin API peak. dntb.gov.uanih.gov
Mobile Phase Composition : The mobile phase composition, including the organic modifiers and additives, is fine-tuned to maximize resolution. Common mobile phases are mixtures of water, acetonitrile, and methanol (B129727). researchgate.netthaiscience.info The addition of small amounts of acids like formic acid or trifluoroacetic acid can improve peak shape and selectivity. mdpi.comjocpr.com Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often necessary to achieve adequate separation of all related substances within a reasonable time. nih.govresearchgate.net For example, a gradient system using water/acetonitrile as mobile phase A and isopropanol/acetonitrile as mobile phase B has proven effective. nih.gov
| Parameter | Condition | Source |
|---|---|---|
| Column | HALO C18, 100 mm × 4.6 mm, 2.7 µm | dntb.gov.uanih.gov |
| Mobile Phase A | Water/Acetonitrile (50:50, v/v) | nih.gov |
| Mobile Phase B | Isopropanol/Acetonitrile (15:85, v/v) | nih.gov |
| Elution | Gradient | nih.gov |
| Flow Rate | 1.0 - 1.5 mL/min | researchgate.netoup.com |
| Column Temperature | 40-45 °C | nih.govdntb.gov.ua |
| Detection Wavelength (UV) | 245 nm or 254 nm | dntb.gov.uakojvs.org |
Hyphenated Techniques for Enhanced Specificity and Sensitivity
To overcome the limitations of standard HPLC with UV detection, hyphenated techniques are employed. These methods couple the separation power of chromatography with highly sensitive and specific detection technologies.
LC-Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography (UPLC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the definitive identification and quantification of ivermectin isomers, even at trace levels. researchgate.netnih.gov This technique offers superior sensitivity and specificity, often eliminating the need for derivatization. researchgate.netnih.gov The mass spectrometer can distinguish between compounds with the same retention time based on their mass-to-charge ratio (m/z) and fragmentation patterns.
Ultra-Performance Liquid Chromatography (UPLC), which uses columns with sub-2 µm particles, operates at higher pressures than conventional HPLC. ajpaonline.com This results in faster analysis times, improved resolution, and increased sensitivity. mdpi.com When coupled with MS/MS, UPLC-MS/MS provides a highly efficient platform for analyzing complex samples. mdpi.com The method's specificity allows for the monitoring of specific precursor-to-product ion transitions, ensuring accurate quantification free from matrix interferences. jocpr.commdpi.com
| Parameter | Setting | Source |
|---|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) | jocpr.commdpi.com |
| Monitored Transition (Ivermectin B1a) | Precursor Ion: m/z 892.8 -> Product Ions: m/z 307.2, 569.4 | researchgate.net |
| Limit of Quantification (LOQ) | Can reach as low as 0.5 - 1.0 ng/mL in plasma | jocpr.commdpi.com |
Derivatization Strategies for Improved Analytical Performance
Chemical derivatization is a key strategy to enhance the detectability of compounds that lack strong chromophores or fluorophores, such as this compound. nih.gov The goal is to introduce a functional group that improves the molecule's response to a specific detector, thereby increasing sensitivity and selectivity. nih.govmdpi.com
For HPLC-FLD analysis of ivermectins, the most widely used derivatization strategy involves dehydration of the cyclohexene (B86901) ring system, which creates a conjugated aromatic system that is highly fluorescent. thaiscience.info This is typically achieved through a two-step reaction:
Activation : An activating agent, often a catalyst like N-methylimidazole, is used. thaiscience.inforesearchgate.net
Conversion : An anhydride (B1165640), commonly trifluoroacetic anhydride, is then added to complete the formation of the fluorescent derivative. thaiscience.inforesearchgate.net
The reaction is typically rapid, often completing within minutes at room temperature. thaiscience.infomdpi.com Optimization of this process, including reaction time and reagent concentration, is crucial for achieving consistent and maximum derivatization yield. mdpi.com This strategy has been successfully applied to quantify avermectins in various complex matrices, demonstrating its robustness and utility in improving analytical performance. sapub.orgresearchgate.net
Chemical Derivatization for Enhanced Detection and Separation
Ivermectin and its related compounds, including this compound, lack strong chromophores, which can limit their detection by UV or fluorescence spectroscopy. thaiscience.info To overcome this limitation, chemical derivatization is a widely employed strategy to enhance their detectability and improve chromatographic separation.
A common derivatization technique involves the use of trifluoroacetic anhydride (TFAA) in the presence of a catalyst, such as N-methylimidazole. thaiscience.infomdpi.comgoogle.com This reaction converts the hydroxyl groups of the avermectin (B7782182) macrocycle into fluorescent trifluoroacetyl esters. researchgate.net The resulting derivatives exhibit significantly increased fluorescence, allowing for highly sensitive detection using a fluorescence detector, typically with excitation and emission wavelengths around 365 nm and 475 nm, respectively. thaiscience.infonih.gov
The derivatization process is typically performed pre-column and involves reacting the sample extract with the derivatizing reagents. thaiscience.infopeerj.com The reaction is generally rapid, often completing within minutes at room temperature or with gentle heating. thaiscience.info Optimization of reaction conditions, such as reagent concentrations, reaction time, and temperature, is critical to ensure complete and reproducible derivatization for accurate quantification. mdpi.com
The enhanced sensitivity achieved through derivatization allows for the detection and quantification of this compound and other ivermectin-related impurities at very low concentrations, which is essential for impurity profiling and quality control of pharmaceutical formulations. researchgate.netsapub.org
Table 1: Common Derivatization Reagents for Avermectin Analysis
| Derivatizing Agent | Catalyst/Co-reagent | Detection Method | Reference |
|---|---|---|---|
| Trifluoroacetic anhydride (TFAA) | N-methylimidazole | Fluorescence Detection | thaiscience.infomdpi.com |
| Trifluoroacetic anhydride (TFAA) | Acetic acid | Fluorescence Detection |
Mechanistic Studies of Derivatization Reactions Involving this compound
The derivatization reaction of avermectins, including this compound, with trifluoroacetic anhydride and N-methylimidazole proceeds through the formation of fluorescent derivatives. Studies have shown that this reaction primarily yields two main types of fluorescent products: trifluoroacetyl esters (flu-TFA) and derivatives with a free hydroxyl group on the glycosidic ring (flu-OH). researchgate.net
The mechanism involves the acylation of the hydroxyl groups on the ivermectin molecule by trifluoroacetic anhydride, catalyzed by N-methylimidazole. This reaction is believed to proceed via the formation of a highly reactive intermediate, which then rapidly reacts with the hydroxyl groups of the analyte. The resulting fluorescent derivatives are stable and can be readily separated and detected by reverse-phase HPLC. thaiscience.info
Understanding the mechanism of derivatization is crucial for optimizing the reaction conditions to ensure consistent and complete conversion of this compound to its fluorescent derivative, thereby ensuring the accuracy and reliability of the analytical method.
Quality Control and Impurity Profiling of Ivermectin Formulations
The quality control of ivermectin formulations is a critical aspect of pharmaceutical manufacturing to ensure the safety and efficacy of the final product. amazonaws.com Impurity profiling, which involves the identification, quantification, and control of impurities, is a key component of this process. researchgate.netresearchgate.net
Role of this compound as a Reference Standard
This compound, being a significant process-related impurity, plays a crucial role as a reference standard in the quality control of ivermectin. venkatasailifesciences.comsynzeal.com High-purity reference standards of this compound are essential for:
Method Development and Validation: To develop and validate analytical methods for the accurate quantification of this impurity. synzeal.com
Impurity Identification: To confirm the identity of the this compound peak in chromatograms of ivermectin samples.
System Suitability Testing: To ensure that the analytical system is performing adequately for the intended analysis.
Quantitative Analysis: To accurately determine the concentration of this compound in bulk drug substances and finished pharmaceutical products.
The availability of well-characterized reference standards for this compound and other ivermectin impurities is vital for meeting regulatory requirements. venkatasailifesciences.comsynzeal.com
Table 2: Commercially Available this compound Reference Materials
| Product Name | Supplier | Catalogue Number | Reference |
|---|---|---|---|
| 2-epi-Ivermectin B1a | LGC Standards | TRC-I940820-1MG | lgcstandards.com |
| 2-epi-Isomer of Ivermectin B1a | Pharmaffiliates | PA 09 0321003 | pharmaffiliates.com |
| 2-epi-Ivermectin B1a | CymitQuimica | TR-I940820 | cymitquimica.com |
Methodologies for Impurity Identification and Quantification in Pharmaceutical Analysis
A variety of analytical methodologies are employed for the identification and quantification of impurities in ivermectin formulations. High-performance liquid chromatography (HPLC) is the most widely used technique due to its excellent separation capabilities. amazonaws.comkojvs.org
Typical HPLC methods for ivermectin impurity profiling utilize a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of acetonitrile, methanol, and water. kojvs.orgdergipark.org.tr Detection is commonly performed using a UV detector at a wavelength of around 245 nm or 254 nm. kojvs.orgresearchgate.net
For enhanced sensitivity and specificity, particularly for low-level impurities, HPLC coupled with fluorescence detection after derivatization is employed. thaiscience.info Furthermore, liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are powerful tools for the structural elucidation and confirmation of impurities. researchgate.netresearchgate.net These techniques provide valuable information on the molecular weight and fragmentation patterns of the impurities, aiding in their unequivocal identification.
Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, are also conducted to identify potential degradation products that may form under various stress conditions such as acid, base, oxidation, heat, and light. researchgate.net This comprehensive approach to impurity profiling ensures that all potential impurities are identified and controlled within acceptable limits, guaranteeing the quality and stability of the ivermectin product. cbg-meb.nl
Table 3: Analytical Techniques for Ivermectin Impurity Profiling
| Analytical Technique | Detector | Application | Reference |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | UV/Diode Array Detector (DAD) | Quantification of ivermectin and its impurities. | kojvs.org |
| High-Performance Liquid Chromatography (HPLC) | Fluorescence Detector (FLD) | Highly sensitive quantification after derivatization. | thaiscience.infonih.gov |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Mass Spectrometer | Identification and structural elucidation of impurities. | researchgate.netresearchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | - | Unequivocal structure identification of impurities. | researchgate.net |
Comparative Chemical Biology and Mechanistic Insights of Epi Ivermectin B1a Excluding Efficacy and Safety Studies
In Vitro Studies on Molecular Interactions with Biological Targets
The biological activity of ivermectin compounds is rooted in their specific interactions with various molecular targets. While detailed studies on epi-Ivermectin B1a are scarce, the extensive research on Ivermectin B1a provides a strong foundation for understanding its molecular behavior.
Ivermectin B1a is well-documented to selectively bind with high affinity to glutamate-gated chloride ion channels (GluClRs) found in the nerve and muscle cells of invertebrates. nih.govcaymanchem.comncats.io This interaction increases the permeability of the cell membrane to chloride ions, causing hyperpolarization of the cell, which ultimately leads to paralysis and death of the parasite. nih.govncats.ioveeprho.com The binding is allosteric, occurring in a cleft within the transmembrane domain at the interface between adjacent subunits. frontiersin.orgunlp.edu.ar
At higher concentrations, ivermectin also modulates vertebrate Cys-loop receptors, including inhibitory glycine (B1666218) receptors (GlyRs) and GABA type-A receptors, as well as excitatory nicotinic receptors. frontiersin.orgbiotech-asia.org It can also stimulate purinergic receptors like the P2X4 cation channel. biotech-asia.org The stereochemistry of the ivermectin molecule is crucial for these interactions. While specific binding data for this compound is not available, its altered three-dimensional structure due to epimerization would likely result in a different binding affinity and profile with these ion channels, consistent with its observed lower biological activity.
Table 1: Interaction of Ivermectin with Various Ion Channels
| Ion Channel Family | Specific Receptor Examples | Effect of Ivermectin Binding | Reference |
|---|---|---|---|
| Cys-loop Receptors | Glutamate-gated chloride channels (GluClRs) | Potent activation, leading to hyperpolarization | nih.govfrontiersin.org |
| GABA type-A receptors | Positive allosteric modulation | frontiersin.org | |
| Glycine receptors (GlyRs) | Positive allosteric modulation | frontiersin.org | |
| Nicotinic acetylcholine (B1216132) receptors (nAChR) | Modulation | biotech-asia.org |
Recent studies have highlighted the interaction of avermectins with tubulin, a key component of the cytoskeleton. Ivermectin, the parent compound of this compound, has been shown to bind to mammalian tubulin, which can disrupt the equilibrium of tubulin polymerization and lead to mitotic arrest. mdpi.com Specifically, Avermectin (B7782182) B1a has been found to promote the polymerization of tubulin. mdpi.comdntb.gov.uaresearchgate.net In one study, Avermectin B1a was found to enhance tubulin polymerization at a concentration of 30 μM. mdpi.comdntb.gov.ua This action is similar to the mechanism of some anticancer drugs. mdpi.com
Given that this compound is a stereoisomer of Ivermectin B1a, its interaction with tubulin is expected to be different. The precise stereochemical arrangement is critical for the binding and subsequent modulation of tubulin polymerization. A study that investigated various ivermectin analogs, including epimers, against SARS-CoV-2 found a "flat" structure-activity relationship, suggesting that minor structural modifications like epimerization did not dramatically alter that specific activity, though this was in the context of antiviral effects and cytotoxicity, not specifically tubulin polymerization. nih.govresearchgate.net However, for antiparasitic activity, the SAR is much more defined, indicating that stereochemistry is paramount. nih.gov
Table 2: Effect of Avermectin B1a on Tubulin Polymerization
| Compound | Concentration | Observed Effect | Reference |
|---|---|---|---|
| Avermectin B1a | 30 μM | Promotes tubulin polymerization in vitro | mdpi.comdntb.gov.ua |
| Paclitaxel (Control) | 10 μM | Promotes tubulin polymerization (Positive Control) | mdpi.com |
Exploration of Differential Binding Profiles to Ion Channels
Computational Modeling of Biomolecular Interactions and Binding Affinities
Computational methods such as molecular docking and molecular dynamics are invaluable for predicting how ligands like this compound might interact with biological targets.
Molecular docking studies have been performed extensively on Ivermectin B1a and its close analog, Ivermectin B1b, against a variety of protein targets. These simulations predict the binding affinity and specific interactions, such as hydrogen bonds and hydrophobic interactions, between the drug and the protein. For instance, in studies related to SARS-CoV-2, Ivermectin B1a was docked with proteins like the spike glycoprotein, main protease, and RNA-dependent RNA polymerase (RdRp). nih.govresearchgate.net These studies often reveal differential binding energies and behaviors between the B1a and B1b homologs, underscoring the sensitivity of these interactions to minor structural differences. researchgate.net
One study using molecular dynamics simulations investigated the interaction of Ivermectin B1a and B1b with the 3CL protease and the HR2 domain of SARS-CoV-2, finding that the two homologs behave differently with each target protein. researchgate.net Another computational analysis of ivermectin and its analogues with the Impα/β1 heterodimer showed varying binding affinities among the different structures, with Ivermectin B1a having a docking score of -8.0 kcal/mol. researchgate.net
While no specific molecular docking studies for this compound are cited in the provided results, it is certain that its epimeric nature would alter the predicted binding scores and interaction patterns compared to Ivermectin B1a. The change in the spatial arrangement of a single substituent would affect its fit within the binding pocket of a target protein.
Table 3: Predicted Binding Affinities of Ivermectin Homologs with Viral Protein Targets (Example Data)
| Compound | Target Protein | Docking Score (kcal/mol) | Reference |
|---|---|---|---|
| Ivermectin B1a | SARS-CoV-2 Spike Glycoprotein S1 Subunit | -372.99 (E_Tot) | nih.gov |
| Ivermectin B1b | SARS-CoV-2 Spike Glycoprotein S1 Subunit | -393.29 (E_Tot) | nih.gov |
| Ivermectin B1a | SARS-CoV-2 Spike Glycoprotein S2 Subunit | -395.9 (E_Tot) | nih.gov |
| Ivermectin B1b | SARS-CoV-2 Spike Glycoprotein S2 Subunit | -411.6 (E_Tot) | nih.gov |
| Ivermectin B1a | Impα/β1 | -8.0 (AutoDock Vina) | researchgate.net |
The structure-activity relationship (SAR) of avermectins is highly dependent on their chemical structure, including their stereochemistry. This compound is an epimer of Ivermectin B1a, meaning it differs in the configuration at a single stereocenter. This seemingly small change can have a significant impact on biological activity.
Key SAR insights for the avermectin class include:
The Disaccharide Moiety: The presence of the disaccharide at the C-13 position is considered critical for potent activity. acs.org Removal of one of the sugars has been shown to result in a loss of antiplasmodial activity. acs.org
C-5 Position: The hydroxy or methoxy (B1213986) group at the C-5 position is essential for antiparasitic activity.
C-22,23 Position: Reduction of the double bond at the 22,23-position (as is present in ivermectin) is associated with an improved safety profile.
Studies on ivermectin hybrids, including their separated regioisomers and epimers, have shown that these different stereoisomers can behave very similarly against certain targets, like Plasmodium parasites. researchgate.net However, another study noted that while ivermectin and its analogs (including isomers and epimers) showed a flat SAR for in vitro antiviral activity against SARS-CoV-2, they displayed a clear SAR spanning several orders of magnitude in a nematode viability assay. nih.govresearchgate.net This highlights that the importance of stereochemistry is target-dependent. The known lower activity of this compound against certain pests confirms that for at least some targets, its specific stereoconfiguration is less favorable for binding than that of Ivermectin B1a.
Molecular Docking and Molecular Dynamics Simulations with Predicted Protein Targets
Investigation of In Vitro Biochemical Pathway Modulation (e.g., enzymatic interactions, cellular signaling at a mechanistic level)
Beyond direct interactions with ion channels and structural proteins, ivermectin can modulate various biochemical pathways. For example, ivermectin has been reported to inhibit the WNT-TCF pathway, which is crucial in developmental biology and cancer. mdpi.comjst.go.jp It has also been shown to inhibit the kinase PAK1 (p21-activated kinase 1), thereby affecting downstream signaling cascades like the MAPKs pathway.
Furthermore, ivermectin is known to interact with the nuclear transport proteins importin α/β1, which could interfere with the nuclear import of viral proteins. biotech-asia.org In vitro metabolism studies have identified that ivermectin is primarily metabolized by the cytochrome P450 enzyme CYP3A4. fda.gov
The specific stereochemistry of this compound would likely influence its interaction with these enzymes and signaling proteins. Its altered shape could lead to weaker (or stronger, though less likely given its known lower activity) inhibition of pathways like WNT or PAK1, and a different metabolic profile when interacting with enzymes like CYP3A4. However, without direct experimental data on this compound, these effects remain speculative, based on the established SAR principles for the avermectin class.
Environmental Behavior and Biotransformation of Epi Ivermectin B1a
Environmental Stability and Abiotic Degradation Pathways
The stability of epi-ivermectin B1a in the environment is influenced by abiotic factors such as water, light, and temperature.
Hydrolysis and Photolysis Studies in Aquatic Systems
Studies on the parent compound, ivermectin, indicate that it is susceptible to degradation in aquatic environments. Ivermectin is hydrolytically unstable in both acidic and basic solutions, with the greatest stability observed at a pH of 6.3. core.ac.uk Photodegradation is a significant pathway for the breakdown of avermectins in water. nih.gov Ivermectin, when exposed to UVA and UVC radiation, undergoes notable changes in its chemical structure, indicating its susceptibility to photodegradation. mdpi.com The half-life of ivermectin in water due to photolysis can be as short as 0.5 days in the summer. nih.gov While specific studies on the hydrolysis and photolysis of this compound are not extensively documented, the behavior of its parent compound suggests that these abiotic degradation processes are likely important for its fate in aquatic systems.
Thermal Degradation Kinetics in Environmental Matrices
The thermal stability of avermectin (B7782182) derivatives has been a subject of study, particularly in the context of formulation and environmental persistence. For instance, the benzoate (B1203000) salt of 4''-deoxy-4''-epi-methylamino avermectin B1a/B1b has shown enhanced thermal stability compared to its hydrochloride salt. google.com The degradation of ivermectin in soil is temperature-dependent, with dissipation rates increasing at higher temperatures. researchgate.net For example, the half-life (DT50) of ivermectin in soil has been reported to be between 16 and 67 days at 20°C, while at 6°C, it extends to 89-105 days. researchgate.net Thermogravimetric analysis of ivermectin shows decomposition at temperatures around 400°C. mdpi.com Although specific thermal degradation kinetic data for this compound in various environmental matrices are limited, the behavior of related compounds suggests that temperature is a critical factor in its persistence.
Biotransformation and Biodegradation Studies in Model Environmental Systems
Microbial activity plays a crucial role in the breakdown of this compound in the environment.
Microbial Degradation Pathways and Metabolite Identification
Microorganisms are capable of degrading complex organic compounds, including pesticides and pharmaceuticals. mdpi.comfrontiersin.org The degradation of ivermectin in the environment leads to the formation of various metabolites. mdpi.com this compound itself is a base-catalyzed isomerization product of ivermectin B1a. toku-e.combioaustralis.com This epimerization at the 2-position can further lead to an irreversible rearrangement to the isomeric alkene analog, Δ2-ivermectin B1a. toku-e.combioaustralis.com While specific microbial degradation pathways for this compound are not detailed in the available literature, the general mechanisms of pesticide degradation by microbes involve processes like oxidation, hydroxylation, and cleavage of molecular structures. mdpi.com For example, Streptomyces species are known to be involved in the biosynthesis of avermectins and could potentially play a role in their degradation. mdpi.com
Fate in Soil and Sediment Environments
The fate of avermectins in soil and sediment is largely governed by their strong binding affinity to soil particles and their susceptibility to microbial degradation. nih.govoup.com Ivermectin is considered to have low mobility in soil due to its high organic carbon partition coefficient (Koc). nih.govusda.gov It binds tightly to soil and sediment, which reduces its bioavailability and transport. nih.govusda.gov
The degradation of ivermectin in soil and soil-feces mixtures is primarily an aerobic process. nih.gov The half-life of ivermectin in soil-manure mixtures can range from 7 to 240 days. researchgate.netoup.com In aerobic soil, the half-life of avermectin B1a is reported to be between 2 and 8 weeks. nih.gov The dissipation of ivermectin in soil is influenced by soil type, with faster degradation observed in soils with higher microbial biomass. researchgate.net For instance, one study found the dissipation half-life (DT50) of ivermectin to be 15.5 days in a sandy soil and 11.5 days in a clay soil under aerobic conditions. researchgate.net In aquatic systems, ivermectin rapidly partitions from the water column to the sediment. core.ac.uknih.gov Once in the sediment, it can be highly persistent. core.ac.uk
Table 1: Dissipation Half-Life (DT50) of Ivermectin in Different Environmental Matrices
| Environmental Matrix | Condition | DT50 (days) | Reference |
|---|---|---|---|
| Water (Photodegradation) | Summer | <0.5 | nih.gov |
| Soil | 20°C | 16 - 67 | researchgate.net |
| Soil | 6°C | 89 - 105 | researchgate.net |
| Soil-Feces Mixture | Aerobic | 7 - 14 | nih.gov |
| Soil-Manure Mixture | - | 7 - 240 | researchgate.netoup.com |
| Sandy Soil | Aerobic, 19.3°C | 15.5 | researchgate.net |
| Clay Soil | Aerobic, 19.3°C | 11.5 | researchgate.net |
| Aquatic System (Water Phase) | Outdoor Mesocosm | 4 | core.ac.uk |
| Aquatic System (Sediment) | - | No dissipation observed | core.ac.uk |
Analytical Monitoring of this compound in Environmental Samples
The detection and quantification of this compound and its parent compound in environmental samples are essential for assessing their environmental risk. Various analytical techniques have been developed for this purpose. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a widely used method for the sensitive and selective analysis of avermectins in complex matrices like soil, sediment, and water. researchgate.netnih.gov
For sample preparation, methods like pressurized liquid extraction followed by solid-phase extraction (SPE) cleanup are employed for solid samples, while SPE is used for aqueous samples. researchgate.net The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has also been adapted for the extraction of avermectins from crops. mdpi.com The limits of detection (LOD) and quantification (LOQ) for ivermectin in environmental matrices are typically in the low µg/kg range. For example, a validated LC-MS/MS method reported an LOD of 0.54 µg/kg and an LOQ of 1.5 µg/kg for ivermectin in soil. nih.gov In Japan's Initial Environmental Survey for FY2021, ivermectins, including ivermectin B1a, were targeted for analysis in surface water and sediment. env.go.jp
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Ivermectin B1a |
| Ivermectin |
| Avermectin B1a |
| Δ2-ivermectin B1a |
| 4''-deoxy-4''-epi-methylamino avermectin B1a/B1b |
| Abamectin |
| Doramectin |
| Eprinomectin |
| Moxidectin |
| Selamectin |
| Emamectin benzoate |
| Fenbendazole |
| Thiabendazole |
| Albendazole |
| Levamisole |
| Testosterone |
| 24-hydroxymethyl-H2B1a |
| 3′-O-desmethyl-H2B1a |
| 4''-(epi-Methylamino)-4''-deoxyavermectin B1a benzoate |
| 4″R)-4″-deoxy-4″-(methylamino)avermectin B1a benzoate |
Sampling and Extraction Techniques for Environmental Matrices
The detection and quantification of this compound in the environment necessitate robust sampling and extraction protocols tailored to different environmental compartments, such as soil, water, and sediment. The lipophilic nature of avermectins, including ivermectin and its derivatives, dictates the choice of extraction techniques, which are designed to efficiently isolate these compounds from complex matrices. nih.gov
Sampling:
Soil and Sediment: Representative samples are collected from relevant locations, such as agricultural lands where veterinary medicines have been applied or downstream from wastewater treatment facilities. Core samplers are often used to obtain samples from various depths, providing insight into the vertical distribution of the compound. For soil, the top layer is often the most relevant. oup.com Samples are typically stored in amber glass containers to prevent photodegradation and kept at low temperatures (e.g., 4°C) during transport to the laboratory. conicet.gov.ar
Water: Water samples are collected from surface waters (rivers, lakes) or groundwater. Due to the low water solubility of ivermectin and its derivatives, large volumes of water may be required for analysis. conicet.gov.ar Samples are collected in amber glass bottles and are often filtered to separate the aqueous phase from suspended particles, as the compound has a high affinity for particulate matter. d-nb.info
Extraction Techniques:
The primary goal of extraction is to separate the target analyte from the sample matrix while minimizing interferences. Given the properties of avermectins, solid-phase extraction (SPE) and solvent extraction are the most common methods.
Solid-Phase Extraction (SPE): This is a widely used technique for both water and soil/sediment extracts. mdpi.com For water samples, the sample is passed through a cartridge containing a solid adsorbent that retains the analyte. The analyte is then eluted with a small volume of an organic solvent. For soil and sediment, an initial solvent extraction is performed, and the resulting extract is then cleaned up and concentrated using SPE. nih.gov
Sorbents: C18 (octadecyl) is a common sorbent due to the nonpolar nature of ivermectin. nih.gov Polymeric sorbents, such as Oasis HLB, are also effective and can provide high recovery rates. plos.org
Solvent Extraction: For solid matrices like soil, sediment, and feces, solvent extraction is the initial step. plos.org
Solvents: Acetonitrile and methanol (B129727) are frequently used due to their effectiveness in extracting avermectins from solid environmental samples. unipr.itnih.gov An acetonitrile-water mixture can also be employed to enhance extraction efficiency. nih.gov
Purification: After the initial extraction, further cleanup steps may be necessary to remove interfering substances. This can involve techniques like liquid-liquid extraction or the use of additional SPE cartridges with different sorbents, such as silica. unipr.itrawdatalibrary.net
The table below summarizes common extraction techniques for ivermectin, which are applicable to this compound.
| Matrix | Extraction Technique | Common Solvents/Sorbents | Key Considerations |
| Soil/Sediment | Solvent Extraction followed by SPE | Acetonitrile, Methanol; C18, Silica, Polymeric Sorbents | The high organic matter content in soil and sediment can interfere with the extraction, necessitating thorough cleanup steps. nih.govd-nb.info |
| Water | Solid-Phase Extraction (SPE) | C18, Polymeric Sorbents | Due to low concentrations, large sample volumes may need to be processed to achieve detectable levels. nih.gov |
| Feces | Solvent Extraction followed by SPE | Methanol, Acetonitrile; C18, Alumina | Feces are a primary route of environmental entry, and their complex composition requires robust extraction and purification. nih.gov |
Trace Analysis and Environmental Detection Limits
Following extraction and cleanup, sensitive analytical techniques are required to detect and quantify the trace levels of this compound that are likely to be present in the environment. The choice of analytical method depends on the required sensitivity and specificity.
Analytical Instrumentation:
High-Performance Liquid Chromatography (HPLC): HPLC is a foundational technique for the analysis of ivermectin and its derivatives. nih.gov
With Diode Array Detector (HPLC-DAD): This method is suitable for screening and for quantifying higher concentrations of the analyte. rawdatalibrary.netresearchgate.net
With Fluorescence Detector (HPLC-FLD): To enhance sensitivity, ivermectin can be derivatized to form a fluorescent product. nih.gov This derivatization step, while increasing sensitivity, also adds complexity to the analytical procedure. acs.org
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the state-of-the-art technique for trace analysis of pharmaceuticals in environmental samples. nih.govmdpi.com It offers high sensitivity and specificity, allowing for the detection of analytes at very low concentrations (ng/L or ng/kg levels). plos.org LC-MS/MS can often be used without a derivatization step, simplifying sample preparation. nih.gov
Environmental Detection Limits:
The limits of detection (LOD) and quantification (LOQ) are critical parameters that define the lowest concentration of an analyte that can be reliably detected and quantified. These limits are dependent on the sample matrix and the analytical method used. For ivermectin, and by extension this compound, LC-MS/MS provides the lowest detection limits.
The following table presents typical detection and quantification limits for ivermectin in various environmental matrices, which are expected to be similar for this compound.
| Matrix | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Source |
| Feces | LC-MS/MS | 0.66 µg/kg | 1.5 µg/kg | nih.gov |
| Soil | LC-MS/MS | 0.54 µg/kg | 1.5 µg/kg | nih.gov |
| Sewage | LC-MS/MS | 0.36 µg/kg | 1.5 µg/kg | nih.gov |
| Water | LC-MS/MS | 150 ppt (B1677978) (ng/L) | 300 ppt (ng/L) | unipr.it |
| Water | MEEKC | 3.0 ng/L | - | nih.gov |
| Dung Beetle Tissue | LC-MS/MS | 0.01 ng/g | 0.1 ng/g | plos.org |
| Soil | HPLC-DAD | 0.25 mg/kg | 0.5 mg/kg | researchgate.net |
MEEKC: Microemulsion Electrokinetic Chromatography
Q & A
Q. How is epi-Ivermectin B1a structurally differentiated from Ivermectin B1a, and what analytical methods confirm this distinction?
this compound is a reversible base-catalyzed isomerization product of Ivermectin B1a, differing in stereochemistry at specific carbon positions. Analytical methods such as NMR spectroscopy (for stereochemical assignment), high-performance liquid chromatography (HPLC) (to separate isomers), and mass spectrometry (for molecular weight confirmation) are critical for differentiation . Experimental protocols should follow guidelines for documenting isomerization conditions (e.g., pH, temperature) and purity thresholds (>95% by HPLC) to ensure reproducibility .
Q. What are the established biological activity profiles of this compound compared to its parent compound?
this compound exhibits significantly lower acaricidal activity against Tetranychus urticae (LC90 = 4.0 ppm) compared to Ivermectin B1a (LC90 = 0.038 ppm) . Methodological approaches to assess activity include:
- Dose-response assays : Serial dilutions tested on target organisms under controlled conditions.
- Statistical analysis : Probit or logit models to calculate LC50/LC90 values with 95% confidence intervals. Researchers must validate bioassay protocols against standardized guidelines (e.g., OECD 226 for arthropods) and report raw data for cross-study comparisons .
Advanced Research Questions
Q. What experimental designs are optimal for studying the reversible isomerization kinetics of this compound under varying pH conditions?
A pH-dependent kinetic study should include:
- Controlled isomerization : Monitor conversion rates between Ivermectin B1a and this compound at pH 7–12 using HPLC.
- Temperature modulation : Assess Arrhenius plots to determine activation energy.
- Data validation : Compare experimental results with computational models (e.g., density functional theory for stereochemical stability). Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable) by publishing raw chromatograms and kinetic parameters in supplementary materials .
Q. How should researchers address contradictory data in comparative efficacy studies between this compound and other avermectin derivatives?
Q. Table 1: Key Parameters for Isomerization Studies
| Parameter | Recommended Range | Analytical Method | Reference |
|---|---|---|---|
| pH | 9.0–11.0 | pH meter calibration | |
| Temperature | 25–40°C | Thermostatic bath | |
| Reaction time | 1–24 hours | HPLC monitoring | |
| Purity threshold | >95% | HPLC/UV detection |
Q. Table 2: Statistical Models for Bioactivity Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
